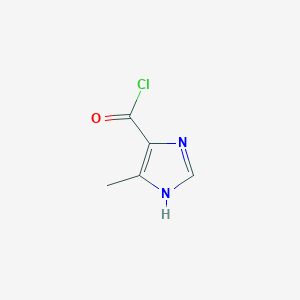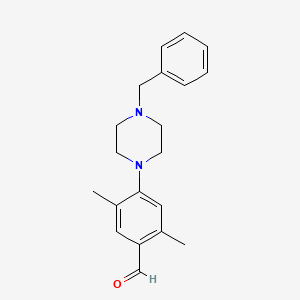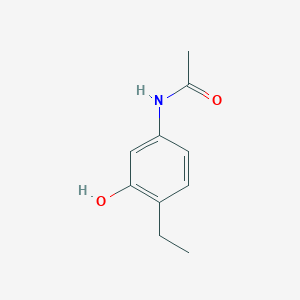
1-Benzylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpiperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenylmethyl group at the nitrogen atom and a thiol group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-thiol can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride to form 1-(phenylmethyl)piperidine, followed by thiolation at the fourth carbon using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include steps such as purification through distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-4-thiol undergoes various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers, other substituted derivatives.
Scientific Research Applications
1-Benzylpiperidine-4-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with various applications in organic synthesis and pharmaceuticals.
Dihydropyridine: Known for its role in calcium channel blockers used in the treatment of hypertension.
Uniqueness: 1-Benzylpiperidine-4-thiol is unique due to the presence of both a phenylmethyl group and a thiol group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
1-benzylpiperidine-4-thiol |
InChI |
InChI=1S/C12H17NS/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI Key |
YOZROYVCQMOCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(2-Chloroethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8556281.png)
![3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B8556295.png)
![N-{4-[(1-Butylpiperidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B8556300.png)




